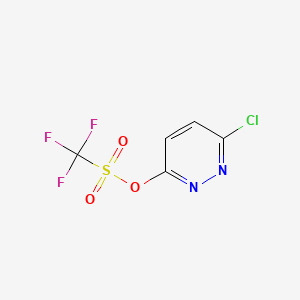
6-Chloropyridazin-3-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le trifluorométhanesulfonate de 6-chloropyridazin-3-yle est un composé chimique de formule moléculaire C5H2ClF3N2O3S et de masse molaire de 262,59 g/mol . C'est un élément de construction hétérocyclique utilisé dans diverses synthèses chimiques et applications de recherche.
Méthodes De Préparation
La préparation du trifluorométhanesulfonate de 6-chloropyridazin-3-yle implique plusieurs voies de synthèse. Une méthode courante consiste à faire réagir la 6-chloropyridazine avec l'anhydride trifluorométhanesulfonique dans des conditions contrôlées . La réaction nécessite généralement une atmosphère inerte et des basses températures pour assurer la stabilité des composés intermédiaires. Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de cette réaction avec des conditions optimisées pour obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Le trifluorométhanesulfonate de 6-chloropyridazin-3-yle subit diverses réactions chimiques, notamment :
Réactions de substitution : Il peut participer à des réactions de substitution nucléophile où le groupe trifluorométhanesulfonate est remplacé par d'autres nucléophiles.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, bien que les conditions et les réactifs spécifiques dépendent du résultat souhaité.
Réactions de couplage : Il est souvent utilisé dans des réactions de couplage avec d'autres composés hétérocycliques pour former des structures plus complexes.
Les réactifs courants utilisés dans ces réactions comprennent des bases comme l'hydrure de sodium, des solvants comme la diméthylformamide et des catalyseurs comme des complexes de palladium. Les principaux produits formés à partir de ces réactions varient en fonction des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le trifluorométhanesulfonate de 6-chloropyridazin-3-yle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de construction dans la synthèse de divers composés hétérocycliques et de produits pharmaceutiques.
Biologie : Le composé est utilisé dans le développement de molécules biologiquement actives et comme sonde dans des études biochimiques.
Industrie : Le composé est utilisé dans la production de produits chimiques de spécialité et de matériaux avancés.
Mécanisme d'action
Le mécanisme d'action du trifluorométhanesulfonate de 6-chloropyridazin-3-yle implique sa capacité à agir comme un électrophile dans les réactions chimiques. Il peut interagir avec les nucléophiles, conduisant à la formation de nouvelles liaisons chimiques. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et de la nature des réactifs utilisés dans les réactions.
Applications De Recherche Scientifique
6-Chloropyridazin-3-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 6-Chloropyridazin-3-yl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. It can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Comparaison Avec Des Composés Similaires
Le trifluorométhanesulfonate de 6-chloropyridazin-3-yle peut être comparé à d'autres composés similaires, tels que :
6-Chloropyridazine : Un précurseur dans la synthèse du trifluorométhanesulfonate de 6-chloropyridazin-3-yle.
Anhydride trifluorométhanesulfonique : Utilisé dans la préparation du composé.
Autres dérivés de la pyridazine : Ces composés partagent des propriétés chimiques et des applications similaires, mais diffèrent par leurs groupes fonctionnels et leur réactivité spécifiques
L'unicité du trifluorométhanesulfonate de 6-chloropyridazin-3-yle réside dans son groupe trifluorométhanesulfonate, qui confère une réactivité et une stabilité distinctes par rapport aux autres dérivés de la pyridazine.
Propriétés
IUPAC Name |
(6-chloropyridazin-3-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O3S/c6-3-1-2-4(11-10-3)14-15(12,13)5(7,8)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXNBUMAPNUZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1OS(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
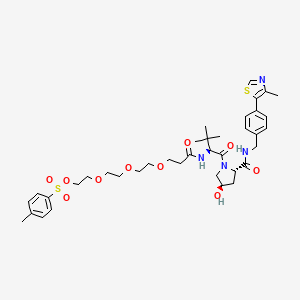
![Butyl({[4-({4-[2-(4-{4-[(butyldimethylammonio)methyl]benzamido}phenyl)ethenyl]phenyl}carbamoyl)phenyl]methyl})dimethylazanium dichloride](/img/structure/B12509369.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509370.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide](/img/structure/B12509376.png)

![4,5,5-triphenyl-2-[2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole](/img/structure/B12509387.png)
![{4-[(tert-butoxycarbonyl)oxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}acetic acid](/img/structure/B12509390.png)
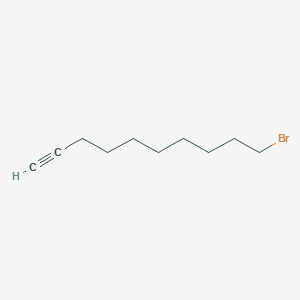
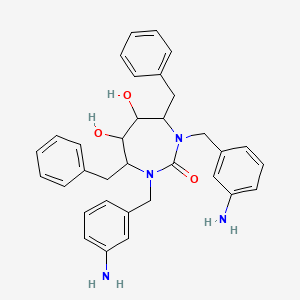
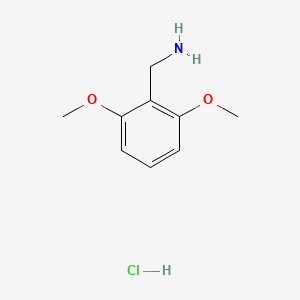
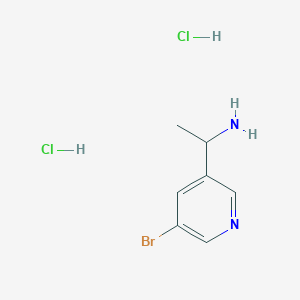
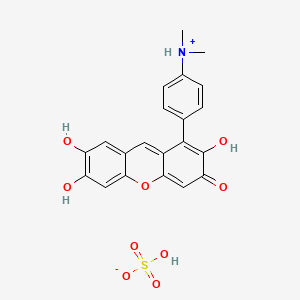
![7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12509438.png)
![3-(4-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B12509441.png)
